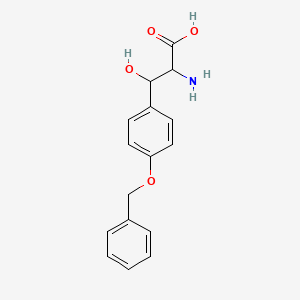
Beta-Hydroxy-O-(phenylmethyl)tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Hydroxy-O-(phenylmethyl)tyrosine is a synthetic compound that belongs to the class of modified amino acids. It is structurally related to tyrosine, an essential amino acid involved in protein synthesis and various metabolic pathways. The compound is characterized by the presence of a beta-hydroxy group and a phenylmethyl group attached to the tyrosine backbone, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Hydroxy-O-(phenylmethyl)tyrosine typically involves the hydroxylation of a phenylmethyl-substituted tyrosine derivative. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the beta-hydroxy group. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic hydroxylation. These methods offer higher efficiency and selectivity, making them suitable for large-scale synthesis. The use of biocatalysts, such as hydroxylase enzymes, can also be employed to achieve regioselective hydroxylation under mild conditions, reducing the need for harsh chemicals and extreme reaction conditions.
化学反应分析
Types of Reactions
Beta-Hydroxy-O-(phenylmethyl)tyrosine undergoes various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nitric acid in sulfuric acid at 0-5°C for nitration.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Beta-Hydroxy-O-(phenylmethyl)tyrosine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Beta-Hydroxy-O-(phenylmethyl)tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The beta-hydroxy group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. The phenylmethyl group can participate in hydrophobic interactions, further stabilizing the compound-enzyme complex. These interactions can modulate enzyme activity and influence metabolic pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Tyrosine: An essential amino acid with a similar backbone structure but lacking the beta-hydroxy and phenylmethyl groups.
Phenylalanine: Another essential amino acid that serves as a precursor to tyrosine but lacks the hydroxyl group.
L-DOPA: A hydroxylated derivative of tyrosine used in the treatment of Parkinson’s disease.
Uniqueness
Beta-Hydroxy-O-(phenylmethyl)tyrosine is unique due to the presence of both the beta-hydroxy and phenylmethyl groups, which confer distinct chemical reactivity and biological activity. These modifications enhance its potential as a versatile compound in various scientific and industrial applications, distinguishing it from its structurally related counterparts.
属性
分子式 |
C16H17NO4 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC 名称 |
2-amino-3-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO4/c17-14(16(19)20)15(18)12-6-8-13(9-7-12)21-10-11-4-2-1-3-5-11/h1-9,14-15,18H,10,17H2,(H,19,20) |
InChI 键 |
FKMWWQBDFKUJNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


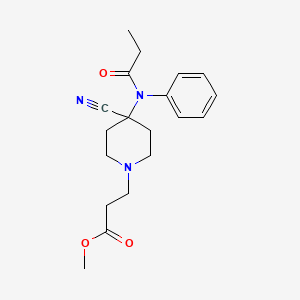
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
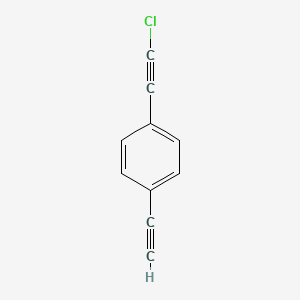
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
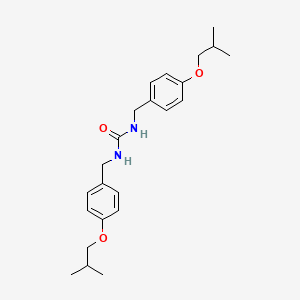
![(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)
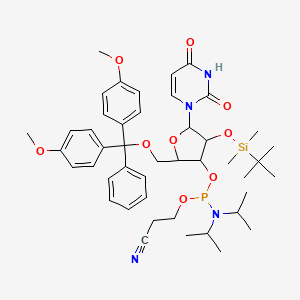
![2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid](/img/structure/B13403607.png)
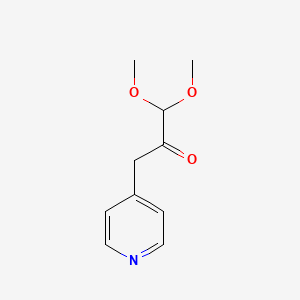
![2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13403624.png)
![N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin](/img/structure/B13403631.png)
![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)
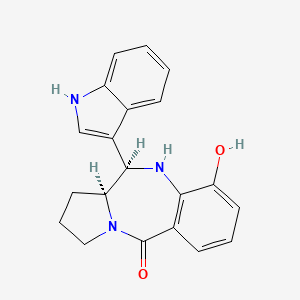
![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)
